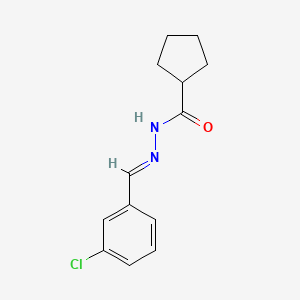![molecular formula C23H20N2O3S B4976548 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide, also known as MPTAA, is a chemical compound that has been widely studied for its potential in various scientific research applications. MPTAA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and affect their function.
作用機序
The mechanism of action of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of several enzymes, including tyrosine kinases and proteases, which are involved in cancer cell signaling pathways.
Biochemical and Physiological Effects:
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide in lab experiments is its potent anti-cancer properties. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide has been shown to be effective against a wide range of cancer cell lines, and has been studied as a potential treatment for various types of cancer. However, one of the limitations of using N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide in lab experiments is its potential toxicity. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide has been shown to be toxic to normal cells at high concentrations, and care must be taken when using it in lab experiments.
将来の方向性
There are a number of future directions for research involving N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide. One area of research involves the development of more potent and selective N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide analogs. Another area of research involves the use of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide in combination with other chemotherapeutic agents, in order to enhance its anti-cancer properties. Finally, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide may also have potential in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
合成法
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide involves the use of a starting material, 2-methyl-4-[(phenylthio)methyl]aniline, which is reacted with 3-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to form the final product, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide.
科学的研究の応用
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide has been studied extensively for its potential in various scientific research applications. One of the most promising areas of research involving N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide is in the field of cancer research. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide has been shown to have potent anti-cancer properties, and has been studied as a potential chemotherapeutic agent.
特性
IUPAC Name |
(E)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-14-19(16-29-21-8-3-2-4-9-21)10-12-22(17)24-23(26)13-11-18-6-5-7-20(15-18)25(27)28/h2-15H,16H2,1H3,(H,24,26)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETQWUKWVZAIPA-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B4976473.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4976476.png)
![(2-bromo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4976482.png)
![N-(2-chlorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4976501.png)
![phenyl 2-{[(4-iodo-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4976504.png)
![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4976509.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4976520.png)
![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)


![2,3-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4976545.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4976559.png)
![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-tert-butylbenzamide](/img/structure/B4976567.png)